

Cell cycle arrest G2/M phase by Ivhd-Valtrate

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Compound of Interest		
Compound Name:	Ivhd-Valtrate	
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An In-depth Technical Guide: G2/M Phase Cell Cycle Arrest and Apoptosis Induction by Ivhd-Valtrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ivhd-valtrate, an active derivative isolated from the traditional medicine Valeriana jatamansi, has demonstrated significant antitumor properties, particularly against human ovarian cancer cells.[1][2][3] This technical guide delineates the molecular mechanisms by which **Ivhd-valtrate** induces cell cycle arrest at the G2/M phase and promotes apoptosis. The described pathways involve the modulation of key cell cycle regulators and apoptotic proteins, highlighting its potential as a novel chemotherapeutic agent. This document provides a summary of its effects, detailed experimental protocols for key assays, and visual representations of the involved signaling pathways.

Mechanism of Action: G2/M Cell Cycle Arrest

Treatment of cancer cells with **Ivhd-valtrate** leads to a robust arrest in the G2/M phase of the cell cycle.[1][2] This arrest is orchestrated by a coordinated modulation of critical cell cycle checkpoint proteins. The mechanism is initiated by an upregulation of tumor suppressor proteins which in turn inhibit the activity of the cyclin-dependent kinase 1 (CDK1), the master regulator of the G2/M transition.

Core Signaling Pathway



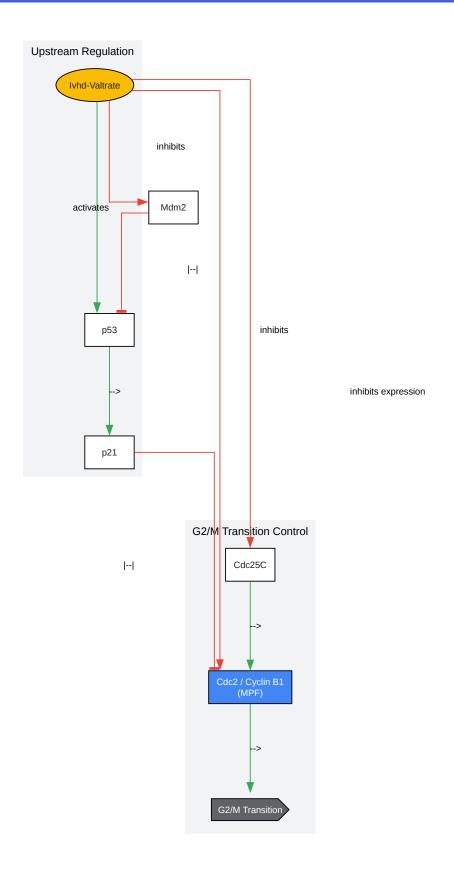




The primary pathway for **Ivhd-valtrate**-induced G2/M arrest involves the following key molecular events:

- Upregulation of p53 and p21: **Ivhd-valtrate** treatment increases the expression of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21.[1][2] p21 is a primary transcriptional target of p53 and acts as a potent inhibitor of cyclin-CDK complexes.
- Downregulation of Mdm2: The compound decreases the levels of Mdm2, a negative regulator of p53, further stabilizing p53 activity.[1][2]
- Inhibition of the Cyclin B1/Cdc2 Complex: The progression from G2 to mitosis is driven by
 the activation of the Cyclin B1/Cdc2 (CDK1) complex. Ivhd-valtrate causes a significant
 decrease in the protein levels of Cyclin B1, Cdc2, and their activating phosphatase, Cdc25C.
 [1][2] The inhibition of this complex is the ultimate execution point of the G2/M arrest.





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Caption: Ivhd-Valtrate induced G2/M arrest signaling pathway.

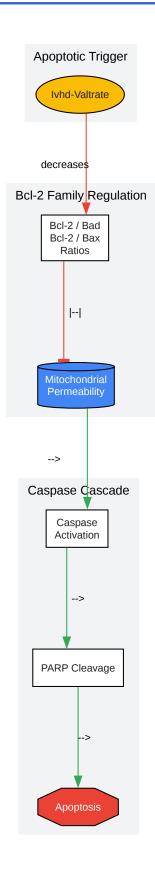


Mechanism of Action: Apoptosis Induction

Concurrent with cell cycle arrest, **Ivhd-valtrate** is a potent inducer of apoptosis. The mechanism involves the intrinsic (mitochondrial) pathway, characterized by the modulation of Bcl-2 family proteins and the subsequent activation of the caspase cascade.

- Modulation of Bcl-2 Family Proteins: **Ivhd-valtrate** treatment alters the balance of pro- and anti-apoptotic proteins by down-regulating the Bcl-2/Bax and Bcl-2/Bad ratios.[1][2] This shift increases mitochondrial outer membrane permeability.
- Caspase Activation and PARP Cleavage: The disruption of the mitochondrial membrane potential leads to the release of cytochrome c, which activates a cascade of executioner caspases. This is evidenced by the enhanced cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1][2]





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Caption: Intrinsic apoptosis pathway activated by Ivhd-Valtrate.



Quantitative Data Presentation

The biological activity of **Ivhd-valtrate** is concentration-dependent.[3] The following tables summarize the known quantitative effects of the compound.

Table 1: Cytotoxicity of Ivhd-Valtrate

Cell Line	Assay Type	IC50 Value	Exposure Time
A549 (Human Lung Carcinoma)	MTT Assay	7.4 µM	24 hours[3]
A2780 (Human Ovarian Cancer)	Not Specified	Concentration- Dependent	Not Specified[1][2]

| OVCAR-3 (Human Ovarian Cancer)| Not Specified | Concentration-Dependent | Not Specified[1][2] |

Table 2: Effect of Ivhd-Valtrate on Key Regulatory Proteins



Protein	Function	Effect of lvhd-Valtrate
G2/M Arrest Proteins		
p53	Tumor Suppressor	Increase[1][2]
p21	CDK Inhibitor	Increase[1][2]
Mdm2	p53 Negative Regulator	Decrease[1][2]
Cyclin B1	Mitotic Cyclin	Decrease[1][2]
Cdc2 (CDK1)	Mitotic Kinase	Decrease[1][2]
Cdc25C	Cdc2 Activating Phosphatase	Decrease[1][2]
Apoptosis Proteins		
Bcl-2/Bax Ratio	Anti-Apoptotic/Pro-Apoptotic	Decrease[1][2]
Bcl-2/Bad Ratio	Anti-Apoptotic/Pro-Apoptotic	Decrease[1][2]
Cleaved PARP	Apoptosis Marker	Increase[1][2]

| Cleaved Caspases | Apoptosis Executioners | Increase[1][2] |

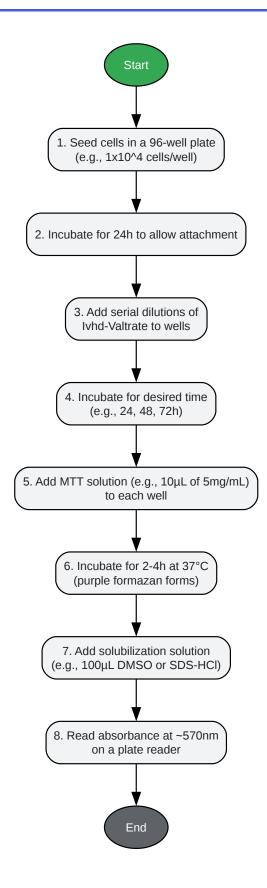
Key Experimental Protocols

The following are standard, detailed protocols for the primary assays used to characterize the effects of **lvhd-valtrate**.

Cell Viability (MTT) Assay

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.[4]





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